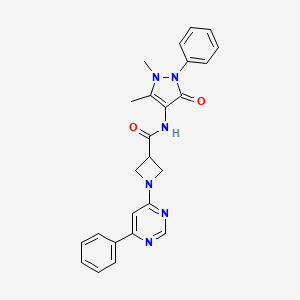

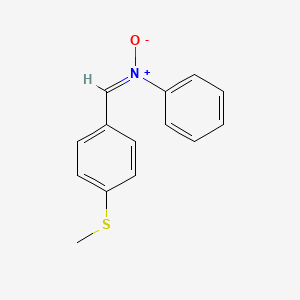

![molecular formula C12H22Cl2N2 B2500503 4-[(2S)-2-aminopropil]-N,N,3-trimetilanilina dihidrocloruro CAS No. 2155840-44-9](/img/structure/B2500503.png)

4-[(2S)-2-aminopropil]-N,N,3-trimetilanilina dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amiflamina Diclorhidrato es un compuesto químico conocido por su función como inhibidor reversible de la monoaminooxidasa A (MAO-A). Es un derivado de las clases químicas de la fenetilamina y la anfetamina. El compuesto es particularmente conocido por su inhibición selectiva de la MAO-A en las neuronas serotoninérgicas, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .

Aplicaciones Científicas De Investigación

Amiflamina Diclorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran la inhibición de la MAO-A.

Biología: El compuesto se emplea en estudios del metabolismo de los neurotransmisores y el papel de la MAO-A en diferentes procesos biológicos.

Medicina: Amiflamina Diclorhidrato se investiga por sus posibles efectos terapéuticos en condiciones relacionadas con el metabolismo de la serotonina, como la depresión y los trastornos de ansiedad.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Amiflamina Diclorhidrato típicamente implica la reacción de 4-dimetilamino-2,alfa-dimetilfenetilamina con ácido clorhídrico para formar la sal diclorhidrato. Las condiciones de reacción a menudo incluyen temperaturas controladas y el uso de solventes para facilitar la reacción .

Métodos de Producción Industrial: La producción industrial de Amiflamina Diclorhidrato puede implicar una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, pero optimizadas para mayores rendimientos y pureza. Se pueden emplear técnicas como la cromatografía líquida de alta resolución (HPLC) para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Amiflamina Diclorhidrato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede reducirse en condiciones específicas para producir diferentes productos.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y niveles de pH para asegurar la ruta de reacción deseada .

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas, pero pueden incluir varias formas oxidadas o reducidas del compuesto original, así como derivados sustituidos .

Mecanismo De Acción

Amiflamina Diclorhidrato ejerce sus efectos inhibiendo selectivamente la monoaminooxidasa A (MAO-A), una enzima responsable de la degradación de la serotonina, la norepinefrina y la dopamina. Al inhibir la MAO-A, el compuesto aumenta los niveles de estos neurotransmisores en el cerebro, lo que puede tener diversos efectos terapéuticos. Los objetivos moleculares incluyen el transportador de serotonina, que facilita la entrada de Amiflamina en las neuronas serotoninérgicas .

Comparación Con Compuestos Similares

Compuestos Similares:

Fenetilamina: Una estructura básica de la que se deriva Amiflamina.

Anfetamina: Comparte una estructura química similar y también afecta los niveles de neurotransmisores.

Moclobemida: Otro inhibidor reversible de la MAO-A pero con diferente selectividad y propiedades farmacocinéticas.

Singularidad: Amiflamina Diclorhidrato es única en su alta selectividad para la MAO-A en las neuronas serotoninérgicas, lo que permite una inhibición dirigida a dosis más bajas en comparación con otros inhibidores de la MAO-A. Esta selectividad reduce el riesgo de efectos secundarios y lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIAJBAJBCCYOT-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2500430.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2500432.png)

![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2500438.png)

![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

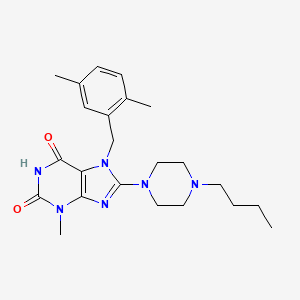

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)